Grp94 Inhibitor-1 Demonstrates 240-Fold Greater Potency Against Grp94 Compared to Grp94 Inhibitor-2
Grp94 Inhibitor-1 achieves an IC50 of 2 nM in a fluorescence polarization-based Grp94 binding assay [1]. In contrast, the structurally distinct cyclopropane analog Grp94 Inhibitor-2 exhibits a Kd of 480 nM (0.48 µM) for Grp94 under comparable conditions . This represents a 240-fold difference in target engagement potency, directly impacting the compound concentration required for maximal cellular effect and the likelihood of achieving complete target occupancy in complex biological matrices.
| Evidence Dimension | Grp94 binding affinity / inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 2 nM (Compound 54) |
| Comparator Or Baseline | Grp94 Inhibitor-2: Kd = 480 nM |
| Quantified Difference | 240-fold higher potency |
| Conditions | Fluorescence polarization (FP) competition binding assay using recombinant Grp94 N-terminal domain |
Why This Matters
Higher potency permits use of lower compound concentrations, reducing the risk of solvent toxicity, off-target engagement at elevated doses, and non-specific cellular stress.
- [1] Jiang F, Wang HJ, Jin YH, et al. Discovery of a Potent Grp94 Selective Inhibitor with Anti-Inflammatory Efficacy in a Mouse Model of Ulcerative Colitis. J Med Chem. 2018;61(21):9513-9533. View Source
